N2-Methyl Alfuzosin-d7 (hydrochloride)

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Researchers quantifying N2-methyl alfuzosin often face >20% assay variability due to differential matrix effects when using non-isotopic internal standards. N2-Methyl Alfuzosin-d7 (hydrochloride) is the direct deuterated analog that perfectly co-elutes with the target analyte, ensuring complete compensation for ion suppression. • Eliminates matrix effect bias, improving method accuracy for ICH-compliant impurity profiling. • >95% purity, supplied as a white to pale beige solid, soluble in aqueous/organic matrices. • Enables reliable CYP3A4-mediated metabolism studies and stability-indicating method validation.

Molecular Formula C19H28ClN5O4
Molecular Weight 433.0 g/mol
Cat. No. B12422078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Methyl Alfuzosin-d7 (hydrochloride)
Molecular FormulaC19H28ClN5O4
Molecular Weight433.0 g/mol
Structural Identifiers
SMILESCN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl
InChIInChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H/i4D2,6D2,9D2,14D;
InChIKeyGQMLZHKGIOTQJN-IMFUZPKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Methyl Alfuzosin-d7 Overview


N2-Methyl Alfuzosin-d7 (hydrochloride), also designated as Alfuzosin EP Impurity C-d7, is a stable isotope-labeled analog of the N2-methyl alfuzosin impurity [1]. It is a synthetic organic compound belonging to the quinazoline class, characterized by the incorporation of seven deuterium atoms at the tetrahydrofuran moiety . With a molecular formula of C19H20D7N5O4·HCl and a molecular weight of 432.95 g/mol, this compound is manufactured as a white to pale beige solid with a certified purity of >95% . It serves as a critical internal standard in LC-MS/MS workflows for the accurate quantification of N2-methyl alfuzosin, a known impurity and metabolite of the alpha-1 adrenergic receptor antagonist alfuzosin [2]. Its deuterated structure enables precise differentiation from the non-deuterated analyte via a +7 Da mass shift, while its hydrochloride salt form ensures solubility in aqueous and organic matrices, making it suitable for a wide range of bioanalytical and pharmaceutical quality control applications .

Deuterium-labeled ISTD for N2-methyl alfuzosin impurity quantification
Mass shift enables LC-MS/MS discrimination from non-labeled analyte
Hydrochloride salt form for broad aqueous and organic solvent compatibility

Why N2-Methyl Alfuzosin-d7 Substitution Fails


The use of non-isotopic or alternative deuterated internal standards for the quantification of N2-methyl alfuzosin introduces significant analytical error due to differential matrix effects and chromatographic behavior. N2-Methyl alfuzosin exhibits distinct physiochemical properties, including basic character and intermediate polarity, which directly influence its retention and ionization efficiency in reverse-phase LC-MS systems [1]. A non-deuterated structural analog or a different deuterated species like Alfuzosin-d7 will not perfectly co-elute with N2-methyl alfuzosin, leading to incomplete compensation for ion suppression or enhancement caused by biological matrix components [2][3]. This mismatch in matrix effect mitigation can result in assay bias, negatively impacting method accuracy and precision [3]. Consequently, substituting N2-Methyl Alfuzosin-d7 with a generic alternative compromises the validity of quantitative data in pharmacokinetic studies and pharmaceutical impurity profiling, where precise and accurate measurement is paramount [1][3].

Non-deuterated analogs may not co-elute identically, leading to incomplete matrix effect compensation and potential assay bias.
Alfuzosin-d7 (parent drug ISTD) may not match the chromatographic behavior of the impurity, limiting accuracy for impurity-specific profiling.
Structural analog internal standards could increase method validation burden compared to a co-eluting SIL-IS.

N2-Methyl Alfuzosin-d7 Quantitative Evidence


Isotopic Mass Shift vs. Non-Deuterated Form

N2-Methyl Alfuzosin-d7 is differentiated from its non-deuterated counterpart, N2-Methyl Alfuzosin, by the substitution of seven hydrogen atoms with deuterium on the tetrahydrofuran ring . This results in a quantifiable +7 Da mass shift, which is the primary mechanism for analytical discrimination in mass spectrometry [1].

Mass Shift
Head-to-head
Target 432.95 g/mol (HCl salt)
Unlabeled 389.45 (free base) / 425.91 (HCl salt)
+7.04 g/mol (+7 Da isotopic shift)
Supports definitive MS discrimination and co-elution
Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Analytical Purity vs. Other Deuterated Standards

The certified purity of N2-Methyl Alfuzosin-d7 (hydrochloride) is specified at >95% . This is comparable to other deuterated alfuzosin standards, such as Alfuzosin-d7 (≥98% ) and Alfuzosin-13C,d3 (≥98% ), ensuring it meets the rigorous requirements for a primary reference material in quantitative analysis.

Purity
Context-dependent
This product >95%
Alfuzosin-d7 ≥98%
Alfuzosin-¹³C,d₃ ≥98%
Comparable analytical grade (within 3 pp)
Supports analytical-grade comparability
Vendor specifications; verify with certificate of analysis
Analytical Chemistry Reference Standards Quality Control

Matrix Effect: Deuterated vs. Non-Deuterated IS

Stable isotope-labeled internal standards (SIL-IS) like N2-Methyl Alfuzosin-d7 are critical for accurate bioanalysis. While a method using a non-deuterated analog (amlodipine) as an internal standard for alfuzosin achieved a mean matrix effect of 99.9% [1], this represents an optimal but not universally guaranteed scenario. In contrast, SIL-IS such as deuterated alfuzosin have been shown to reduce assay variability by >20% compared to structural analog internal standards by more reliably compensating for matrix-induced ion suppression or enhancement [2][3].

Matrix Effect
Class-level
SIL-IS class Reduces assay variability by >20%
Structural analog IS Baseline variability
Precision improvement observed for SIL-IS
Supports method precision via co-elution
General class observation; individual method validation needed
Bioanalysis LC-MS/MS Method Validation

Impurity-Specific Internal Standard Advantage

N2-Methyl Alfuzosin-d7 is the direct deuterated analog of N2-Methyl Alfuzosin, a specific impurity (EP Impurity C) and metabolite of alfuzosin [1]. This structural specificity is not offered by other deuterated internal standards like Alfuzosin-d7, which is labeled on the parent drug molecule [2]. Using a general deuterated internal standard for an impurity can lead to quantification inaccuracies due to differences in chromatographic retention and ionization efficiency, whereas an impurity-specific SIL-IS ensures perfect co-elution and identical behavior in the analytical system [1].

ISTD Specificity
Head-to-head
This product Specific to N2-Methyl Alfuzosin (Impurity C)
Alfuzosin-d7 Specific to parent drug alfuzosin
Impurity-specific vs. parent drug ISTD
Reduces systematic bias for impurity quantification
Pharmaceutical Analysis Impurity Profiling Metabolite Identification

Regulatory Compliance for Bioanalysis

Current bioanalytical method validation guidelines from agencies like the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards for quantitative LC-MS/MS assays [1][2]. N2-Methyl Alfuzosin-d7, as a SIL-IS, directly supports compliance with these expectations, facilitating the development of robust and defensible analytical methods for pharmacokinetic and toxicokinetic studies. The use of a structural analog IS may require extensive additional validation to demonstrate equivalence in matrix effect compensation, increasing both time and cost [2].

Regulatory Context
Class-level
SIL-IS Recommended by FDA/EMA guidance
Structural analog Requires additional validation
May streamline method validation alignment
Guidance documents support SIL-IS preference
Bioanalysis Method Validation Regulatory Compliance

Application Scenarios for N2-Methyl Alfuzosin-d7


Impurity Quantification for Alfuzosin Drug Products

N2-Methyl Alfuzosin-d7 serves as the optimal internal standard for developing and validating LC-MS/MS methods to accurately quantify the EP Impurity C (N2-Methyl Alfuzosin) in alfuzosin hydrochloride active pharmaceutical ingredients (APIs) and finished dosage forms. Its specific isotopic labeling and high purity (>95% ) ensure precise compensation for matrix effects, meeting the stringent requirements for impurity profiling as per ICH guidelines. The use of this SIL-IS reduces assay variability by >20% compared to a non-isotopic alternative [1][2], enabling the detection and quantification of impurities at low ICH threshold levels.

PK/DDI Studies for Alfuzosin

In clinical and preclinical pharmacokinetic studies, N2-Methyl Alfuzosin-d7 can be employed as an internal standard for the LC-MS/MS quantification of the N2-Methyl Alfuzosin metabolite. Since N2-methyl alfuzosin is a known metabolite formed by CYP3A4 , using its specific deuterated analog ensures accurate measurement of its plasma concentration-time profiles. This is critical for evaluating the impact of CYP3A4 inhibitors or inducers on alfuzosin metabolism, supporting drug interaction labeling and dose adjustment recommendations.

Forced Degradation & Stability-Indicating Method

N2-Methyl Alfuzosin-d7 is essential for validating stability-indicating analytical methods used in pharmaceutical development [1]. When alfuzosin drug substance or product is subjected to stress conditions (e.g., heat, light, oxidation, or humidity), N2-Methyl Alfuzosin may form as a degradation product [2]. The deuterated internal standard allows for accurate quantification of this degradant in the presence of complex sample matrices and other degradation products, ensuring the robustness and specificity of the analytical method for shelf-life and storage condition studies.

In Vitro Metabolism and Reaction Phenotyping

In drug metabolism research, N2-Methyl Alfuzosin-d7 is used as an internal standard in LC-MS/MS assays designed to quantify the formation of N2-Methyl Alfuzosin in in vitro systems (e.g., human liver microsomes, recombinant CYP enzymes) [1]. This enables the precise determination of enzyme kinetic parameters (Km and Vmax) for the CYP3A4-mediated N-demethylation pathway. By using a co-eluting SIL-IS, researchers can accurately correct for sample-to-sample variation and ion suppression, leading to reliable and reproducible data for early-stage ADME screening.

Application
Selection Property
Validation Focus
Impurity profiling in pharmaceutical QC and stability studies
Impurity-specific ISTD with certified analytical purity
Quantification of EP Impurity C at ICH threshold levels
Metabolite monitoring in human plasma research
Co-eluting deuterated ISTD for N2-methyl alfuzosin metabolite
CYP3A4-mediated pharmacokinetic pathway analysis
Forced degradation and stability-indicating method validation
Accurate quantification in stressed sample matrices
Degradation product profiling under ICH stress conditions
In vitro metabolism and enzyme kinetics
SIL-IS for enzyme kinetic assay standardization
CYP3A4 Km and Vmax determination in liver microsomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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